molecular formula C9H8N4O3 B13635062 methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate

methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate

Cat. No.: B13635062
M. Wt: 220.18 g/mol
InChI Key: BIXXFRYPVWTBBD-UHFFFAOYSA-N
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Description

Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is a heterocyclic compound featuring a tetrazolone ring fused with a benzoate ester moiety. The tetrazolone core (1,2,3,4-tetrazol-5-one) is a five-membered aromatic ring containing four nitrogen atoms and a ketone group, which confers unique electronic and steric properties.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 3-(5-oxo-1H-tetrazol-4-yl)benzoate

InChI

InChI=1S/C9H8N4O3/c1-16-8(14)6-3-2-4-7(5-6)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15)

InChI Key

BIXXFRYPVWTBBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)NN=N2

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of a hydrazide precursor. For example:

  • Methyl 3-(hydrazinecarbonyl)benzoate is synthesized by reacting methyl 3-cyanobenzoate with hydrazine hydrate in refluxing propan-2-ol. This step achieves yields of 85–92% under optimized conditions.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
Hydrazine hydrate Propan-2-ol Reflux 4–6 h 90%

Cyclization to Tetrazole

The hydrazide undergoes cyclization to form the 1,2,3,4-tetrazole ring. Two primary methods are documented:

a. Base-Catalyzed Cyclization

  • Using dimethyl carbonate (DMC) and potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature. This method achieves a 78.7% yield with 95.2% purity after 48 hours.

b. Microwave-Assisted Cyclization

  • Microwave irradiation (150°C, 30 min) in ethanol with hydrazine hydrate accelerates the reaction, reducing time from 24 hours to 30 minutes. Yields range from 62–73%.

Optimized Reaction Parameters

Key variables influencing yield and purity include:

Parameter Optimal Value Impact on Reaction
Solvent DMSO or ethanol Enhances cyclization efficiency
Temperature 20°C (base) / 150°C (MW) Higher temps improve kinetics
Catalyst K₂CO₃ Facilitates deprotonation
Reaction Time 2–48 h Prolonged time increases yield

Structural Confirmation

Synthesized compounds are validated via:

  • ¹H/¹³C NMR : Peaks at δ 9.58–10.22 ppm (NH groups) and carbonyl signals at δ 165–170 ppm.
  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 263.2 for C₁₀H₉N₃O₃).

Comparative Analysis of Methods

Method Yield Purity Time Scalability
Base-Catalyzed 78.7% 95.2% 48 h High
Microwave 73.4% 94.3% 0.5 h Moderate
Conventional 62% 89% 24 h Low

Challenges and Solutions

  • Byproduct Formation : Unreacted hydrazide (12–27%) is observed in conventional methods. This is mitigated via recrystallization in toluene.
  • Solvent Selection : DMSO enhances solubility but complicates purification. Ethanol or ethyl acetate is preferred for large-scale synthesis.

Industrial Applications

The compound serves as a precursor for antituberculosis agents and dopamine D₂/D₃ antagonists. Patent EP3138841A1 highlights its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate with structurally related compounds is presented below:

Key Observations :

  • Tetrazolone vs. Triazolone: The tetrazolone ring in the target compound has one additional nitrogen atom compared to triazolone derivatives.
  • Substituent Effects : The benzoate ester in the target compound may improve membrane permeability compared to bulkier groups like coumarin or carbothioamide in analog 4e .

Spectroscopic and Computational Comparisons

  • Triazolone Analog : The triazolone derivative in was analyzed using IR and NMR spectroscopy, with computational optimization via B3LYP/6-31G(d,p) and HF methods. The tetrazolone analog is expected to exhibit distinct IR peaks (e.g., C=O stretch at ~1700–1750 cm⁻¹) and downfield shifts in ¹H NMR due to increased electron withdrawal.
  • Tetrazolyl-Pyrazole Hybrid : Coumarin-containing analogs may display fluorescence properties absent in the target compound, highlighting the role of substituents in photophysical behavior.

Research Findings and Limitations

  • Synthetic Challenges : The tetrazolone ring’s sensitivity to hydrolysis may complicate synthesis, requiring anhydrous conditions, as seen in triazolone derivatives .

Biological Activity

Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its impact in various biological contexts.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acid functionalities in biological systems. The presence of the benzoate moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular, methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has shown effectiveness against various bacterial strains. A study conducted by demonstrated that derivatives of tetrazoles can inhibit bacterial growth by disrupting cell wall synthesis.

Anticancer Properties

The compound's structural attributes suggest potential anticancer activity. Tetrazoles have been associated with the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. In vitro studies revealed that methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate can induce apoptosis in human cancer cells by activating caspase pathways .

Enzyme Inhibition

Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research . This inhibition could lead to enhanced insulin signaling and improved glucose homeostasis.

The mechanisms through which methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate exerts its biological effects include:

1. Interaction with Receptors:

  • The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular functions .

2. Modulation of Enzymatic Activity:

  • By inhibiting enzymes such as PTP1B, the compound alters metabolic processes that are crucial for maintaining cellular homeostasis.

3. Induction of Apoptosis:

  • The activation of apoptotic pathways through caspase activation leads to programmed cell death in cancerous cells.

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Effects Evaluate antimicrobial activity against bacterial strainsMethyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate showed significant inhibition of bacterial growth .
Anticancer Activity Assessment Investigate effects on human cancer cell linesInduced apoptosis and cell cycle arrest; effective against multiple cancer types .
Enzyme Inhibition Study Assess inhibition of PTP1BDemonstrated potential for improving insulin sensitivity and glucose metabolism .

Q & A

Basic: What synthetic strategies are recommended for methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, triazole/tetrazole formation can be achieved via:

  • Stepwise substitution : Reacting acidic NH protons in triazolone precursors with alkyl halides or acylating agents under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% through controlled dielectric heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Monitoring via TLC and HPLC ensures intermediate stability .

Basic: Which spectroscopic and chromatographic methods are optimal for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., tetrazole proton at δ 8.2–8.5 ppm; ester carbonyl at δ 165–170 ppm in ¹³C NMR) .
  • FT-IR : Confirms functional groups (C=O stretch at ~1720 cm⁻¹ for ester; N-H stretch at ~3200 cm⁻¹ for tetrazole) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Advanced: How can computational methods (e.g., DFT) elucidate electronic and thermodynamic properties?

Answer:

  • DFT/HF Calculations : B3LYP/6-311++G(d,p) basis sets predict HOMO-LUMO gaps (e.g., 4.2–5.1 eV), dipole moments, and charge distribution, correlating with reactivity and solubility .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., negative potential at tetrazole oxygen, guiding derivatization) .
  • Thermodynamic Stability : Gibbs free energy calculations (ΔG < 0) confirm spontaneous reaction pathways for cyclization steps .

Advanced: How are crystallographic data contradictions resolved during structure refinement?

Answer:

  • SHELX Suite : SHELXL refines structures using least-squares minimization. Discrepancies in thermal parameters (e.g., Ueq > 0.1 Ų) are addressed by adjusting occupancy ratios or modeling disorder .
  • ORTEP-3 Visualization : Identifies steric clashes (e.g., overlapping atoms in tetrazole-benzoate linkage) to validate torsion angles .
  • Hydrogen Bonding Analysis : R2<sup>2</sup>(8) motifs (e.g., N-H⋯O interactions) stabilize crystal packing; deviations >0.1 Å trigger re-examination of hydrogen placement .

Advanced: What experimental designs mitigate bioactivity assay variability for this compound?

Answer:

  • Dose-Response Curves : Use 3–5 replicates per concentration (e.g., 1–100 μM) to calculate IC50 values with 95% confidence intervals .
  • Control Groups : Include reference inhibitors (e.g., voriconazole for antifungal assays) to normalize activity metrics .
  • Solvent Compatibility : DMSO concentrations <1% v/v to avoid cytotoxicity artifacts .

Advanced: How do structural modifications impact biological activity?

Answer:

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the benzoate ring enhances antimicrobial activity (2–4x lower MIC vs. S. aureus) by increasing membrane permeability .
  • Steric Hindrance : Bulky substituents on the tetrazole reduce binding to cytochrome P450 enzymes, minimizing off-target effects .
  • Comparative SAR : Ethyl vs. methyl esters alter logP values (ΔlogP ≈ 0.5), affecting bioavailability in pharmacokinetic models .

Basic: What safety precautions are essential during handling?

Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (oral LD50 ~300 mg/kg in rats) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic vapors .

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